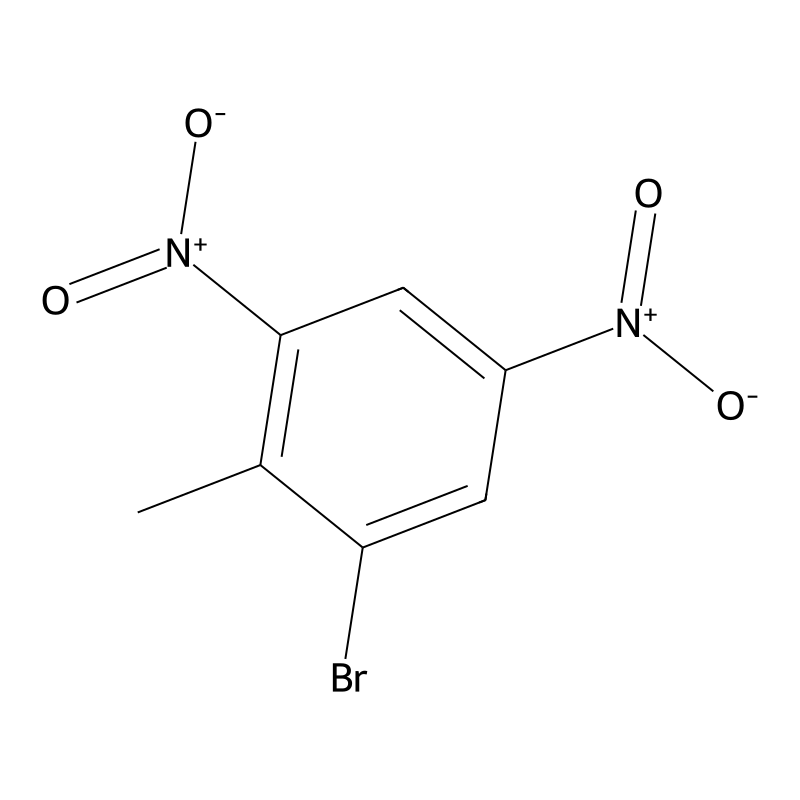1-Bromo-2-methyl-3,5-dinitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Indole Derivatives
Scientific Field: Organic Chemistry
Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs.
Protein Determination and Glutathione S-Transferase (GST) Assay
Scientific Field: Biochemistry
Summary of the Application: 1-Bromo-2,4-dinitrobenzene has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS).
Agrochemical Applications
Scientific Field: Agrochemistry
Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene can be used in the agrochemical field
Pharmaceutical Applications
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene can be used in the pharmaceutical field
Preparation of Nitro Compounds
Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene can be used in the preparation of nitro compounds.
Methods of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid. .
Dyestuff Applications
Scientific Field: Dye Chemistry
Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene can be used in the dyestuff field
1-Bromo-2-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula CHBrNO. It is a derivative of benzene characterized by the presence of a bromine atom, a methyl group, and two nitro groups at the 3 and 5 positions. This compound is notable for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical and dye industries. Its unique structure contributes to its diverse reactivity and applications in scientific research.
There is no current information available on the specific mechanism of action of 1-Bromo-2-methyl-3,5-dinitrobenzene in any biological system.
- Potential explosive: Nitro groups can be explosive under certain conditions. It's advisable to handle this compound with care and avoid exposure to heat, shock, or strong acids/bases.
- Potential irritant: Nitro compounds can irritate skin and eyes. Wear appropriate personal protective equipment (PPE) when handling this compound.
- Nitration: The introduction of additional nitro groups can be achieved using a mixture of concentrated nitric and sulfuric acids.
- Reduction: The nitro groups can be reduced to amines using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles through nucleophilic aromatic substitution reactions, which are facilitated by the electron-withdrawing nature of the nitro groups.
These reactions are essential for synthesizing more complex organic compounds and studying their properties.
While specific biological activity data for 1-bromo-2-methyl-3,5-dinitrobenzene is limited, compounds with similar structures often exhibit a range of biological activities. Dinitrobenzene derivatives have been studied for their potential antibacterial, antifungal, and anticancer properties. The presence of the nitro groups can influence interactions with biological macromolecules, making them subjects of interest in medicinal chemistry.
The synthesis of 1-bromo-2-methyl-3,5-dinitrobenzene typically involves a multi-step process:
- Starting Material: Begin with 2-methyl-3-nitrobenzene.
- Bromination: React with bromine in the presence of a catalyst to introduce the bromine atom at the 1-position.
- Nitration: Use nitrating agents (nitric acid and sulfuric acid) to add nitro groups at the 3 and 5 positions.
This synthetic route allows for precise control over the substitution pattern on the benzene ring, which is crucial for achieving desired chemical properties.
1-Bromo-2-methyl-3,5-dinitrobenzene has several applications across various fields:
- Chemical Synthesis: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
- Dyes and Pigments: Employed in producing dyes due to its vibrant color properties.
- Research: Utilized in biochemical studies to investigate enzyme interactions and mechanisms.
Its versatility makes it a valuable compound in both academic research and industrial applications.
Studies on the interactions of 1-bromo-2-methyl-3,5-dinitrobenzene are primarily focused on its reactivity with nucleophiles in substitution reactions. The electron-withdrawing nitro groups enhance its electrophilic character, making it susceptible to nucleophilic attack. Understanding these interactions is crucial for developing new synthetic methodologies and exploring potential biological activities.
1-Bromo-2-methyl-3,5-dinitrobenzene can be compared with several similar compounds based on their structural features and reactivity:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Bromo-2-methyl-3-nitrobenzene | One nitro group at position 3 | Less sterically hindered than its dinitro analogs. |
| 1-Bromo-2,4-dinitrotoluene | Nitro groups at positions 2 and 4 | Different substitution pattern affects reactivity. |
| 1-Bromo-3-nitrobromobenzene | Nitro group at position 3; bromine at position 1 | Increased reactivity due to multiple halogen atoms. |
| 1-Chloro-2-methyl-3,5-dinitrobenzene | Chlorine instead of bromine at position 1 | Different halogen influences reactivity profile. |
The uniqueness of 1-bromo-2-methyl-3,5-dinitrobenzene lies in its specific arrangement of substituents that affect its chemical behavior and potential applications in synthesis and biological research.








